molecular formula C9H9BrINO B2445382 Ethyl 5-bromo-2-iodobenzenecarboximidate CAS No. 1260877-64-2

Ethyl 5-bromo-2-iodobenzenecarboximidate

Cat. No. B2445382
CAS RN: 1260877-64-2
M. Wt: 353.985
InChI Key: SYFLOLQRPQKGHS-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-iodobenzenecarboximidate is a chemical compound with the molecular formula C9H9BrINO . It has an average mass of 353.982 Da and a monoisotopic mass of 352.891205 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-2-iodobenzenecarboximidate consists of a benzene ring substituted with bromo, iodo, and carboximidate groups . The exact spatial arrangement of these groups would require more detailed structural analysis, such as X-ray crystallography.


Physical And Chemical Properties Analysis

Ethyl 5-bromo-2-iodobenzenecarboximidate is a solid at room temperature . It has a molecular weight of 354.97 . More detailed physical and chemical properties would require experimental determination.

properties

IUPAC Name

ethyl 5-bromo-2-iodobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrINO/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFLOLQRPQKGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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